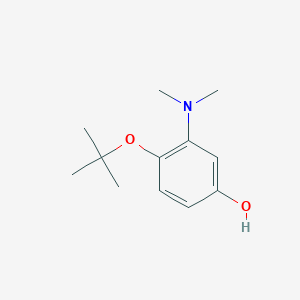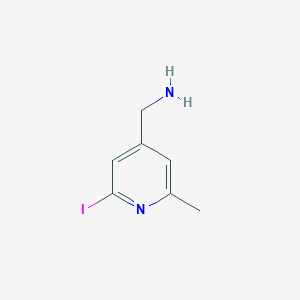
3-Hydroxy-2-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C9H13NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which also bears a hydroxyl group and an isopropyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the isopropyl group. One common method involves the reaction of 3-hydroxybenzenesulfonamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yl)benzene-1-sulfonamide.
Reduction: Formation of 3-hydroxy-2-(propan-2-yl)benzene-1-amine.
Substitution: Formation of 3-hydroxy-2-(propan-2-yl)-5-nitrobenzene-1-sulfonamide or 3-hydroxy-2-(propan-2-yl)-5-bromobenzene-1-sulfonamide.
Scientific Research Applications
3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme systems.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Similar structure but with the hydroxyl group at a different position.
3-HYDROXY-2-(METHYL)BENZENE-1-SULFONAMIDE: Similar structure but with a methyl group instead of an isopropyl group.
3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.
Uniqueness
3-HYDROXY-2-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and isopropyl groups on the benzene ring, along with the sulfonamide group, allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6(2)9-7(11)4-3-5-8(9)14(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |
InChI Key |
UYALAEBOHLFTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)



![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)






![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

